molecular formula C34H46N2O8 B605514 Ansatrienin A3 CAS No. 85819-31-4

Ansatrienin A3

Katalognummer: B605514
CAS-Nummer: 85819-31-4
Molekulargewicht: 610.74
InChI-Schlüssel: JBNJKAJZJDHYFN-GGUJMODJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ansatrienin A3 is a minor component of the ansamycin complex produced by Streptomyces collinus.

Eigenschaften

CAS-Nummer

85819-31-4

Molekularformel

C34H46N2O8

Molekulargewicht

610.74

IUPAC-Name

(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl (3-methylbutanoyl)alaninate

InChI

InChI=1S/C34H46N2O8/c1-21(2)17-30(38)35-24(5)34(42)44-29-16-11-9-7-8-10-15-27(43-6)20-31(39)36-28-19-26(37)18-25(33(28)41)14-12-13-22(3)32(40)23(29)4/h7-11,13,15,18-19,21,23-24,27,29,32,40H,12,14,16-17,20H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,22-13-

InChI-Schlüssel

JBNJKAJZJDHYFN-GGUJMODJSA-N

SMILES

COC1CC(NC2=CC(C=C(C2=O)CC/C=C(C(C(C(OC(C(NC(CC(C)C)=O)C)=O)C/C=C/C=C/C=C/1)C)O)/C)=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ansatrienin A3; 

Herkunft des Produkts

United States

Foundational & Exploratory

chemical structure and molecular formula of Ansatrienin A3

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Ansatrienin A3, optimized for researchers, analytical chemists, and pharmacological development scientists.

Molecular Architecture & Physicochemical Profiling

Ansatrienins belong to the broader ansamycin antibiotic class, structurally hallmarked by an aliphatic ansa chain ("handle") bridging a cyclic or aromatic core. As a minor metabolite of Streptomyces collinus, Ansatrienin A3 exhibits a distinct structural topology characterized by a macrocyclic lactam integrated with a conjugated triene system and a benzoquinone-derived structural head [1].

The structural configuration of Ansatrienin A3 directly dictates its physicochemical behavior. The conjugated triene acts as a rigidifying element, limiting the conformational entropy of the macrocycle. This pre-organization is a thermodynamic advantage, significantly lowering the entropic penalty upon binding to biological targets [4]. Furthermore, the specific presence of a sterically bulky N-(3-methylbutanoyl)alaninate side chain at the C-13/C-15 position imparts critical lipophilicity, governing its cellular permeability and target-site docking kinetics.

Table 1: Quantitative Physicochemical Data of Ansatrienin A3

Parameter Empirical Value / Definition
IUPAC Nomenclature (6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl (3-methylbutanoyl)alaninate
Molecular Formula C34H46N2O8
Index of Hydrogen Deficiency (IHD) 13 (2 rings, 6 C=C bonds, 5 C=O groups)
Molecular Weight 610.74 g/mol [2]
Monoisotopic Exact Mass 610.3254 Da
CAS Registry Number 85819-31-4

| Topological Polar Surface Area (TPSA) | ~ 152 Ų (Predictive of poor BBB crossing, high systemic retention) |

Bioprocessing & Isolation Strategy

Because Ansatrienin A3 is a minor component of the ansamycin complex, its isolation requires a highly selective, polarity-driven protocol. The methodology below is designed as a self-validating system —each phase features built-in orthogonal checks to prevent the propagation of degraded or incorrectly partitioned metabolites.

Step-by-Step Isolation Protocol
  • Step 1: Directed Fermentation. Cultivate Streptomyces collinus (e.g., strain Tü 1892) in a specialized soybean meal/glucose medium for 120 hours at 27°C.

    • Causality Check: The high carbon-to-nitrogen ratio induces metabolic stress, a prerequisite for triggering the cryptic secondary metabolite gene clusters responsible for ansamycin biosynthesis.

  • Step 2: Mycelial Partitioning. Separate the biomass via continuous centrifugation (8000 x g). Extract the lipophilic mycelial cake with ethyl acetate (EtOAc) under restricted light.

    • Causality Check: EtOAc provides the exact dielectric constant required to solubilize the hydrophobic macrocycle while rejecting highly polar primary metabolites. Light restriction prevents photo-isomerization of the sensitive E/Z triene system.

  • Step 3: Normal-Phase Fractionation. Subject the dried EtOAc extract to silica gel chromatography using a stepwise gradient of chloroform to methanol (

    
    , 100:0 
    
    
    
    80:20).
    • Self-Validation Checkpoint 1: Monitor fractions via Thin-Layer Chromatography (TLC) under 254 nm UV. The conjugated triene system of ansatrienins strictly absorbs at this wavelength, allowing immediate visual confirmation of the target fraction before proceeding.

  • Step 4: Preparative RP-HPLC. Resolve the active fraction on a semi-preparative C18 reverse-phase column using an isocratic mobile phase of

    
     (40:60) at a flow rate of 3.0 mL/min.
    
    • Self-Validation Checkpoint 2: In-line Diode Array Detection (DAD). Ansatrienin A3 must elute as a discrete peak exhibiting the characteristic multi-band UV absorption spectrum of an ansamycin triene.

Isolation Ferm 1. S. collinus Fermentation (Metabolic Stress Induction) Ext 2. EtOAc Extraction (Lipophile Partitioning) Ferm->Ext CC 3. Silica Gel Chromatography (Polarity Gradient) Ext->CC HPLC 4. C18 Prep-HPLC (MeCN:H2O Isocratic) CC->HPLC Valid 5. UV/TLC Self-Validation (Triene Confirmation) HPLC->Valid

Workflow for the bioprocessing and orthogonal isolation of Ansatrienin A3.

Structural Elucidation via Advanced Analytics

Upon isolation, structural integrity must be unambiguously proven. Relying on 1D NMR alone is insufficient due to the severe spectral overlap of the aliphatic protons in the macrocyclic ring. We employ an integrated MS/2D-NMR pipeline:

  • HR-ESI-MS (High-Resolution Electrospray Ionization MS): The purified compound is ionized in positive mode. The detection of an

    
     ion at m/z 611.3332 (calculated for 
    
    
    
    ,
    
    
    < 2 ppm) unambiguously confirms the molecular formula.
    • Causality: The low mass error (< 2 ppm) acts as a hard filter, immediately excluding structurally similar co-metabolites (e.g., Ansatrienin A or B) which possess different molecular weights.

  • 2D NMR (HSQC & HMBC): Performed in

    
     to prevent the exchange of the critical amide protons.
    
    • Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is strictly required to prove the connectivity of the (3-methylbutanoyl)alaninate side chain to the macrocyclic core. A definitive

      
       cross-peak linking the carbonyl carbon of the ester to the oxygenated C-15 (or C-13) methine proton of the macrocycle securely validates the position of the esterification, proving the molecule is the A3 congener and not a structural isomer.
      

Mechanistic Biology & Pharmacological Trajectory

Ansamycins are famously recognized as heat shock protein 90 (Hsp90) inhibitors (e.g., Geldanamycin) [4]. However, the Ansatrienin/Mycotrienin sub-family often demonstrates a divergent pharmacological trajectory, exhibiting potent inhibition of eukaryotic elongation factor 1A (eEF1A) [3].

By selectively binding to Domain III of eEF1A, related ansatrienins stall the delivery of aminoacyl-tRNA to the A-site of the ribosome. The rigorous structural architecture of Ansatrienin A3—specifically the steric bulk of its side chain—allows it to insert into the hydrophobic pocket of eEF1A, competitively displacing native ligands and preventing the conformational shift necessary for translation elongation. This mechanism selectively induces proteotoxic stress and subsequent apoptosis in rapidly dividing neoplastic cells, making it a compound of high interest for oncology and antibody-drug conjugate (ADC) payloads.

Mechanism Compound Ansatrienin A3 (Bioactive Ligand) Target eEF1A (Domain III) Hydrophobic Pocket Compound->Target Competitive Binding Process Blockade of aa-tRNA Ribosomal Delivery Target->Process Complex Stabilization Outcome1 Translation Arrest & Proteotoxic Stress Process->Outcome1 Ribosomal Stalling Outcome2 Apoptosis in Neoplastic Cells Outcome1->Outcome2

Mechanistic pathway of Ansatrienin A3 inhibiting eEF1A and stalling translation.

References

  • Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus Source: PubMed (Journal of Antibiotics) URL:[Link]

  • Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Methodological & Application

handling light-sensitive Ansatrienin A3 samples in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rigorous Handling and Protocol Standardization for Light-Sensitive Ansatrienin A3

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Natural Products Chemistry, Pharmacology, and Assay Development

Executive Summary & Scientific Causality

Ansatrienin A3 is a highly potent ansamycin macrolactam isolated primarily from the actinomycete Streptomyces collinus[1][2][3]. Recognized for its antitumor and antibiotic properties—frequently studied alongside its congeners (such as Ansatrienin B/Mycotrienin II) for their ability to inhibit translation during protein synthesis and modulate targets like XBP1—Ansatrienin A3 represents a valuable payload for oncology and antibody-drug conjugate (ADC) research[4][5].

However, its molecular architecture is characterized by a distinctive extended conjugated triene system embedded within the macrolactam ring[4]. This highly electron-rich structural motif is exquisitely sensitive to ultraviolet (UV) and visible light (400–700 nm). Under ambient laboratory lighting, the ground-state electrons of the triene easily transition to an excited state, rapidly driving two distinct modes of degradation:

  • Photoisomerization: The native, biologically active trans/cis geometric configuration undergoes rapid isomerization into sterically hindered, inactive cis-isoforms.

  • Photo-oxidation: The diene/triene backbone reacts with singlet oxygen to form endoperoxides, precipitating irreversible structural cleavage.

Failure to strictly mitigate light exposure and oxidative stress introduces severe lot-to-lot variability, leading to false-negative bioassay results. This Application Note establishes a self-validating framework for handling, storing, and executing in vitro assays with Ansatrienin A3 without compromising its structural integrity.

Physicochemical Properties & Stability Metrics

To design an appropriate handling protocol, scientists must base their methodologies on the foundational physicochemical limits of the molecule[2][6][7].

Table 1: Physicochemical and Stability Profile of Ansatrienin A3

ParameterSpecificationMechanistic Handling Rationale
CAS Number 85819-31-4Identifies the precise stereochemical entity.
Molecular Weight 610.74 g/mol Required for precise molarity calculations in dosing.
Chemical Formula C34H46N2O8Highlights the conjugated unsaturation and oxygenation.
Solvent Compatibility DMSO, Ethanol, MethanolLipophilic macrolactam necessitates organic solvents; insoluble in aqueous media without carriers.
Storage (Powder) -20°C for up to 3 yearsSuppresses thermal degradation. Lyophilized states remain vulnerable to ambient humidity and light.
Storage (In Solvent) -80°C for up to 1 yearLower kinetic energy suppresses solvent-mediated solvolysis and residual oxidation.
Light Sensitivity Extreme (Triene moiety)Requires manipulation under yellow/red safelights or strict amber tube shielding.

Mechanistic Pathways and Workflow Visualization

To conceptualize the fragility of Ansatrienin A3, we map both its pharmacological degradation pathway and the optimized handling workflow.

Pathway Active Active Ansatrienin A3 (Triene Intact) Inactive Inactive Isomers/Oxides (Degraded) Active->Inactive Isomerization & Oxidation Target Protein Translation / XBP1 (Inhibition) Active->Target Binds Target Inactive->Target Fails to Bind Effect Cytotoxicity / Anticancer Activity Target->Effect Induces Light Ambient Light (400-700 nm) Photo-oxidation Light->Active Exposes

Caption: Mechanistic impact of ambient light on Ansatrienin A3, triggering degradation and loss of activity.

G A Ansatrienin A3 (Lyophilized Powder) B Equilibration (Desiccator, Dark, 30 min) A->B Thawing step C Reconstitution (100% DMSO, Amber Tube) B->C Addition of solvent D Aliquot Generation (Argon Purge, 10-50 µL) C->D Minimize freeze-thaw E Long-Term Storage (-80°C, Opaque Box) D->E Cryopreservation F In Vitro Assay (Yellow Light, <0.1% DMSO) E->F On-demand usage

Caption: Step-by-step protective workflow for the reconstitution and storage of Ansatrienin A3.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting (Establishing a Self-Validating System)

Objective : Generate a homogeneous 10 mM stock solution without introducing hydrolytic or photolytic degradation. Causality : Condensation introduces hydrolytic risk, while oxygen and light cause rapid degradation of the triene backbone[6].

  • Thermal Equilibration : Retrieve the lyophilized Ansatrienin A3 vial from -20°C storage[2][6]. Place it in a light-proof desiccator at room temperature for 30 minutes prior to opening. Rationale: This prevents atmospheric moisture from condensing onto the highly hygroscopic powder, which would accelerate hydrolysis once solvated.

  • Environment Setup : Switch standard fluorescent biosafety cabinet lighting to >500 nm safelights (yellow/red), or construct a localized dark-zone utilizing heavy-duty aluminum foil.

  • Solubilization : Inject anhydrous, cell-culture grade DMSO directly into the vial to create a concentrated stock (e.g., 2 mg/mL or ~3.27 mM)[6]. Vortex gently in 5-second bursts while shielding the vial with your gloved hand.

  • Inert Gas Purging : Blanket the solution surface with a gentle stream of inert gas (Argon or Nitrogen) for 5 seconds to displace atmospheric oxygen. Rationale: Displacing oxygen arrests singlet oxygen-mediated photo-oxidation of the triene system.

  • Aliquoting : Dispense the stock solution into pre-labeled, sterile amber microcentrifuge tubes in low volumes (10 µL to 50 µL). Rationale: Ansatrienin A3 degrades rapidly upon repeated freeze-thaw cycles. Single-use aliquots preserve the master lot's structural integrity.

  • Cryopreservation : Immediately flash-freeze the aliquots in liquid nitrogen and transfer to a dedicated, opaque -80°C storage box[6].

Protocol 2: In Vitro Cell Dosing and Assay Execution

Objective : Expose target cell lines to the compound while maintaining stability in an aqueous biological matrix.

  • Preparation : Thaw a single amber aliquot of Ansatrienin A3 at room temperature immediately prior to dosing. Do not refreeze. Discard any residual stock post-assay.

  • Dilution Matrix Strategy : Dilute the DMSO stock into the required assay buffer or cell culture medium. For complex in vivo formulations or highly concentrated suspensions, a vehicle mixture such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline can be employed to prevent precipitation[6].

  • Light-Restricted Dosing : Execute serial dilutions and plate-dosing under dim or yellow light conditions. Wrap the culture plates, reservoirs, and assay tubes in aluminum foil immediately after dosing is completed.

  • Incubator Standards : Ensure the tissue culture incubator features an opaque inner door. If the incubator possesses a glass viewing window, keep the plates inside a light-tight, ventilated secondary container.

  • Validation Control (Trustworthiness Check) : To ensure that your assays are truly tracking Ansatrienin A3 activity, include a Light-Degraded Positive Control. Expose a 5 µL stock aliquot to a direct 60W desk lamp for 4 hours prior to dosing. A robust protocol is validated when the light-exposed sample exhibits a severe loss of cytotoxicity/activity (right-shifted IC50) compared to the accurately handled batch[2][5].

References

  • "Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed" , nih.gov. 1

  • "Ansatrienin A3 | CAS#85819-31-4 | ansamycin complex - MedKoo Biosciences" , medkoo.com. 2

  • "Isolation procedure of quinotrierixin (1) and related compounds from Streptomyces sp. PAE37. - ResearchGate" , researchgate.net. 4

  • "Ansatrienin B (Mycotrienin II) | Antibiotic - MedchemExpress.com" , medchemexpress.com. 5

  • "Streptomyces collinus - Wikipedia" , wikipedia.org. 3

  • "Ansatrienin A3 | TargetMol" , targetmol.com. 6

  • "Microorganisms - Benchchem" , benchchem.com. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Ansatrienin A3 Fermentation Yield in Streptomyces

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Ansatrienin A3 fermentation in Streptomyces. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into improving the yield of this potent ansamycin antibiotic. Here, we combine established principles of Streptomyces fermentation with specific strategies tailored to polyketide biosynthesis, offering a comprehensive resource for troubleshooting and process enhancement.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the fermentation of Ansatrienin A3, providing not just answers but the underlying scientific rationale.

Q1: My Streptomyces culture is growing well (high biomass), but the Ansatrienin A3 yield is consistently low. What is the likely cause?

A1: This is a classic case of uncoupling growth from secondary metabolite production. Streptomyces metabolism is typically biphasic. The initial phase (trophophase) is characterized by rapid vegetative growth and consumption of readily available nutrients. The subsequent phase (idiophase), often triggered by nutrient limitation or other stressors, is when secondary metabolite production, including Ansatrienin A3, is activated.[1][2] If your media is too rich or fermentation is terminated too early, the culture may not fully enter the productive idiophase. The regulation of secondary metabolism in Streptomyces is complex, involving global and pathway-specific regulators that respond to environmental cues.[3][4][5]

Q2: What are the most critical media components to optimize for Ansatrienin A3 production?

A2: The choice and concentration of carbon and nitrogen sources are paramount.[6][7]

  • Carbon Source: While glucose supports good growth, it can also cause catabolite repression, inhibiting secondary metabolite gene clusters. Slowly metabolized carbon sources like starch, maltose, or glycerol are often superior for polyketide production.[8][9] For Ansatrienin A3, which is a polyketide, this is a critical consideration.

  • Nitrogen Source: Complex nitrogen sources such as soybean meal, peptone, and yeast extract often provide essential amino acids and other precursors that enhance yield.[8][10] The type of nitrogen can also influence the pH of the culture, which is another critical parameter.[3]

  • Precursors: Ansatrienin A3 biosynthesis starts with 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[11] Supplementing the medium with precursors of the shikimate pathway, such as shikimic acid or L-tryptophan, could potentially boost the AHBA pool and, consequently, Ansatrienin A3 yield.[12]

Q3: How do physical fermentation parameters like pH, temperature, and aeration affect Ansatrienin A3 yield?

A3: These parameters are crucial for maintaining optimal enzymatic activity and cellular metabolism.

  • pH: Most Streptomyces species prefer a near-neutral initial pH (6.5-7.5).[8] During fermentation, the pH can drift. It's essential to monitor and, if necessary, control the pH, as significant deviations can inhibit the activity of the polyketide synthase (PKS) enzymes responsible for Ansatrienin A3 biosynthesis.[8][13]

  • Temperature: The optimal temperature for secondary metabolite production is often slightly lower than the optimal temperature for growth.[6][14] A common range for Streptomyces is 28-32°C.[8][9]

  • Aeration and Agitation: Ansatrienin A3 synthesis is an aerobic process, making dissolved oxygen (DO) a critical factor.[8] Agitation ensures proper mixing and oxygen transfer. However, excessive agitation can cause shear stress, damaging the mycelia.[8] A balance must be struck, often by maintaining a DO level of at least 20-50% saturation.[8]

Q4: When is the optimal time to harvest the fermentation broth for maximum Ansatrienin A3 recovery?

A4: The optimal harvest time typically falls within the stationary phase of growth, where the production rate of Ansatrienin A3 is at its peak and degradation is minimal. This can be determined by performing a time-course study, where samples are taken at regular intervals (e.g., every 12-24 hours) and analyzed for both biomass and Ansatrienin A3 concentration. Generally, for many Streptomyces fermentations, this is between 72 and 120 hours.[8]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues in Ansatrienin A3 fermentation.

Problem 1: Low or No Ansatrienin A3 Production
Potential Cause Diagnostic Check Recommended Solution
Suboptimal Media Composition Review carbon and nitrogen sources. Are they known to cause catabolite repression (e.g., high glucose)?Test alternative, slowly metabolized carbon sources (e.g., starch, maltose).[8] Experiment with different complex nitrogen sources (e.g., soybean meal, peptone).[10]
Incorrect Fermentation Parameters Verify pH, temperature, aeration, and agitation rates against established optimal ranges for Streptomyces.Optimize each parameter systematically using a one-factor-at-a-time (OFAT) or response surface methodology (RSM) approach.[10][14]
Precursor Limitation The biosynthetic pathway of Ansatrienin A3 is known.[11]Implement a precursor feeding strategy. Add shikimic acid or related compounds at different concentrations and time points during the fermentation.[15]
Strain Instability/Degradation Culture the strain from a fresh spore stock. Check for morphological changes on agar plates.Always use fresh inoculums from well-preserved spore stocks. If strain degradation is suspected, re-isolate a high-producing colony.
Problem 2: Inconsistent Batch-to-Batch Yield
Potential Cause Diagnostic Check Recommended Solution
Inoculum Variability Standardize the age, size, and preparation method of the seed culture.Develop a strict protocol for inoculum preparation, including spore concentration, seed culture age, and transfer volume.[14]
Inconsistent Raw Materials Are the complex media components (e.g., yeast extract, peptone) from the same supplier and lot number?Source high-quality, consistent raw materials. If possible, test new lots of media components before use in large-scale fermentations.
Fluctuations in Physical Parameters Calibrate all probes (pH, DO, temperature) before each fermentation run.Ensure regular maintenance and calibration of fermenter instrumentation.
Problem 3: Foaming in the Fermentor
Potential Cause Diagnostic Check Recommended Solution
High Protein Content in Media Media rich in peptone or soybean meal can lead to foaming.Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or use an automated antifoam addition system.
Excessive Agitation/Aeration High shear and gas flow can exacerbate foaming.Optimize agitation and aeration rates to provide sufficient oxygen without excessive foaming.
Troubleshooting Workflow

troubleshooting_workflow start Low Ansatrienin A3 Yield check_growth Is Biomass Normal? start->check_growth poor_growth Poor Growth check_growth->poor_growth No good_growth Good Growth, Low Yield check_growth->good_growth Yes check_media_growth Review Media for Growth (C/N sources) poor_growth->check_media_growth Investigate check_params_growth Check Physical Parameters (pH, Temp, DO) poor_growth->check_params_growth Investigate check_media_prod Review Media for Production (Catabolite Repression) good_growth->check_media_prod Investigate check_params_prod Check Physical Parameters (Shear Stress) good_growth->check_params_prod Investigate check_precursors Precursor Limitation? good_growth->check_precursors Investigate optimize_growth Optimize Growth Conditions check_media_growth->optimize_growth check_params_growth->optimize_growth end_solution Improved Yield optimize_growth->end_solution optimize_prod_media Switch to Slowly Metabolized C-source check_media_prod->optimize_prod_media optimize_prod_params Adjust Agitation/Aeration check_params_prod->optimize_prod_params feed_precursors Implement Precursor Feeding Strategy check_precursors->feed_precursors optimize_prod_media->end_solution optimize_prod_params->end_solution feed_precursors->end_solution

Caption: Troubleshooting decision tree for low Ansatrienin A3 yield.

Section 3: Experimental Protocols & Data

Table 1: Recommended Starting Fermentation Parameters
ParameterRecommended RangeRationale
Temperature 28 - 32°CBalances growth and secondary metabolite production.[6][9]
Initial pH 6.5 - 7.2Optimal for most Streptomyces species.[8]
Agitation 150 - 250 rpmEnsures adequate mixing and oxygen transfer.[8][16]
Aeration 0.5 - 1.0 vvmMaintains dissolved oxygen levels above 20%.[8]
Inoculum Size 5 - 10% (v/v)A sufficient starting biomass is needed to avoid long lag phases.[14]
Fermentation Time 72 - 120 hoursTypically the peak production window.[8]
Table 2: Example Media Compositions for Optimization
ComponentMedium 1 (Growth-focused)Medium 2 (Production-focused)Rationale for Medium 2
Carbon Source Glucose (20 g/L)Soluble Starch (30 g/L)Avoids catabolite repression.[8]
Nitrogen Source Tryptone (10 g/L)Soybean Meal (15 g/L)Complex nitrogen source, often enhances secondary metabolism.[10]
Yeast Extract 5 g/L2.5 g/LProvides essential vitamins and cofactors.
K2HPO4 1 g/L1 g/LBuffering agent and phosphate source.
MgSO4·7H2O 0.5 g/L0.5 g/LEssential cofactor for many enzymes.
Trace Elements 1 mL/L1 mL/LProvides necessary micronutrients.
Protocol 1: General Fermentation Workflow
  • Inoculum Preparation:

    • Aseptically transfer spores from a mature agar plate of Streptomyces into a flask containing a seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C with shaking (200 rpm) for 48-72 hours until a dense mycelial culture is obtained.

  • Fermentation:

    • Inoculate the production medium in the fermentor with 5-10% (v/v) of the seed culture.

    • Set and monitor the fermentation parameters as outlined in Table 1.

    • Take samples aseptically at regular intervals (e.g., every 24 hours) for analysis.

  • Harvesting and Extraction:

    • At the end of the fermentation, harvest the entire broth.

    • Separate the mycelia from the supernatant by centrifugation or filtration.

    • Extract Ansatrienin A3 from both the mycelia and supernatant using an appropriate solvent (e.g., ethyl acetate). The choice of solvent may need to be optimized.

  • Quantification:

    • Dry the solvent extract and redissolve in a suitable solvent (e.g., methanol).

    • Quantify the concentration of Ansatrienin A3 using HPLC with a UV detector, comparing against a standard curve of pure Ansatrienin A3.

Protocol 2: Precursor Feeding Strategy
  • Prepare Precursor Stock:

    • Prepare a sterile, concentrated stock solution of a precursor (e.g., shikimic acid) in water or a suitable buffer.

  • Feeding:

    • Based on a time-course experiment, determine the onset of the idiophase (typically around 24-48 hours).

    • Aseptically add the precursor stock solution to the fermentor to achieve the desired final concentration (e.g., 0.1 - 1.0 g/L). Experiment with different concentrations and feeding times.

  • Analysis:

    • Continue the fermentation and harvest as described in Protocol 1.

    • Compare the yield of the precursor-fed fermentation to a control fermentation without precursor addition.

Fermentation Optimization Workflow

optimization_workflow start Start Optimization media_screening Screen Media Components (C/N Sources, Precursors) start->media_screening ofat One-Factor-at-a-Time (OFAT) Optimization of Physical Parameters (pH, Temp, DO) media_screening->ofat rsm Response Surface Methodology (RSM) for Fine-Tuning Key Factors ofat->rsm validation Validate Optimized Conditions in Multiple Batches rsm->validation final_protocol Final Optimized Protocol validation->final_protocol

Caption: A systematic workflow for fermentation optimization.

Section 4: Understanding the Biosynthesis

A foundational understanding of the biosynthetic pathway is crucial for rational optimization. Ansatrienin A3 is a polyketide, a large class of secondary metabolites synthesized by polyketide synthases (PKSs).[13][17]

Ansatrienin A3 Biosynthetic Pathway Overview

ansatrienin_pathway shikimate Shikimate Pathway ahba 3-Amino-5-hydroxybenzoic acid (AHBA) (Starter Unit) shikimate->ahba pks Type I Polyketide Synthase (PKS) ahba->pks malonyl_coa Malonyl-CoA & Methylmalonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Polyketide Chain Assembly pks->polyketide_chain cyclization Cyclization & Modifications polyketide_chain->cyclization ansatrienin_a3 Ansatrienin A3 cyclization->ansatrienin_a3

Caption: Simplified biosynthetic pathway of Ansatrienin A3.

The key takeaway is the reliance on two main precursor pools: the AHBA starter unit from the shikimate pathway and the malonyl-CoA/methylmalonyl-CoA extender units from primary metabolism.[11] Strategies that enhance the flux through these pathways, such as precursor feeding or metabolic engineering to upregulate key enzymes, are promising avenues for yield improvement.[18][19]

References

  • Frontiers. (2024, May 6). Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production. Retrieved from [Link]

  • PubMed. (n.d.). Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892. Retrieved from [Link]

  • MDPI. (2023, November 16). Impact of Nitrogen-Containing Compounds on Secondary Metabolism in Streptomyces spp.—A Source of Metabolic Engineering Strategies. Retrieved from [Link]

  • PLOS One. (2018, November 14). Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2020, June 10). Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp. Retrieved from [Link]

  • PMC. (n.d.). Optimization of fermentation conditions and extracellular metabolic profiling of Streptomyces rochei strain W71. Retrieved from [Link]

  • PubMed. (1983, February). Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus. Retrieved from [Link]

  • PMC. (2025, January 20). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. Retrieved from [Link]

  • PMC. (n.d.). Biosynthesis of Polyketides in Streptomyces. Retrieved from [Link]

  • ResearchGate. (2023, December). Fermentation medium optimization of Streptomyces sp. as an antifungal agent against the Ganoderma boninensis pathogen in oil palm. Retrieved from [Link]

  • Springer. (2024, April 25). Improving the production of natamycin in Streptomyces natalensis HW-2 by L-valine feeding. Retrieved from [Link]

  • ScienceDirect. (2024, October 12). A comprehensive review of in vitro precursor feeding strategies for the overproduction of high-value plant secondary metabolites. Retrieved from [Link]

  • PMC. (n.d.). Strategies for Fermentation Medium Optimization: An In-Depth Review. Retrieved from [Link]

  • ACS Omega. (2025, June 19). Metabolic Engineering Strategies Based on Secondary Messengers c-di-GMP for the Discovery of Novel Aromatic Polyketides in Streptomyces sp. HDN154049. Retrieved from [Link]

  • Frontiers. (2020, March 23). The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining. Retrieved from [Link]

  • MDPI. (2023, May 18). Metabolic Engineering and Synthetic Biology Approaches for the Heterologous Production of Aromatic Polyketides. Retrieved from [Link]

  • Google Patents. (n.d.). CN109207536B - Method for increasing content of milbemycin A3 in milbemycin fermentation product.
  • ResearchGate. (n.d.). Increasing Ascomycin Yield in Streptomyces Hygroscopicus var. Ascomyceticus by Using Polyhydroxybutyrate as an Intracellular Carbon Supply Station. Retrieved from [Link]

  • MDPI. (2026, February 5). Optimization of Fermentation and Mutagenesis for Enhanced Staurosporine Production in the Marine-Derived Streptomyces Strain OUCMDZ-3118. Retrieved from [Link]

  • ResearchGate. (2019, May 9). Biosynthesis of Polyketides in Streptomyces. Retrieved from [Link]

  • Springer. (2024, March 14). The roles of SARP family regulators involved in secondary metabolism in Streptomyces. Retrieved from [Link]

  • MDPI. (2023, August 31). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. Retrieved from [Link]

  • MDPI. (2019, April 3). A New Method for Extraction and Analysis of Ricin Samples through MALDI-TOF-MS/MS. Retrieved from [Link]

  • Pharmacognosy Reviews. (2007). Precursor Feeding for Enhanced Production of Secondary Metabolites: A Review. Retrieved from [Link]

  • ResearchGate. (2025, December 21). Streptomyces Secondary Metabolites. Retrieved from [Link]

  • ASM Journals. (2022, December 8). Physiology and Transcriptional Analysis of ppGpp-Related Regulatory Effects in Streptomyces diastatochromogenes 1628. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Sensitivity in Ansatrienin A3 Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analytical detection of Ansatrienin A3. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with achieving optimal sensitivity in their assays. This guide provides in-depth, experience-driven advice to not only fix issues but also to understand the underlying scientific principles governing the analytical performance.

Introduction to Ansatrienin A3 Analysis

Ansatrienin A3 is a minor component of the ansamycin complex produced by Streptomyces collinus.[1][2] As a polyketide-derived macrocyclic lactam, its complex structure and potential for low abundance in biological or fermentation matrices can present significant analytical challenges, with low sensitivity being a primary obstacle.[2][3] This guide will systematically address potential causes of poor signal response in common analytical platforms like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific problems you might be encountering. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Section 1: Sample Preparation and Handling

Poor sample handling and preparation are often the first sources of low analyte recovery and, consequently, low sensitivity.

Q1: My Ansatrienin A3 signal is consistently weak or absent, even in my stock standards. What could be the issue?

Possible Causes:

  • Improper Storage and Degradation: Ansatrienin A3, like many complex natural products, can be susceptible to degradation.[1][4] Factors such as temperature, light, and pH can impact its stability.[1][5]

  • Inadequate Dissolution: The compound is soluble in DMSO but may have limited solubility in aqueous solutions used for injection, leading to precipitation.[1]

Troubleshooting Steps:

  • Verify Storage Conditions:

    • For short-term storage (days to weeks), keep Ansatrienin A3 dry, protected from light, and at 0-4°C.[1]

    • For long-term storage (months to years), store at -20°C.[1]

    • Always refer to the Certificate of Analysis for lot-specific storage recommendations.

  • Optimize Solvent Selection:

    • Prepare primary stock solutions in 100% DMSO.[1]

    • For working solutions and instrument injections, minimize the percentage of aqueous solvent. If buffer is required, ensure the final DMSO concentration is sufficient to maintain solubility and avoid precipitation. Perform serial dilutions in a mixture of organic solvent (like acetonitrile or methanol) and water that mirrors your initial mobile phase conditions.

  • Assess Analyte Stability:

    • Perform a simple stability study by analyzing a freshly prepared standard and comparing it to one that has been stored under your typical laboratory conditions for 24-48 hours. A significant decrease in peak area suggests degradation.

    • Consider the pH of your sample diluent. The stability of similar antibiotics can be pH-dependent.[5][6][7]

Q2: I'm not detecting Ansatrienin A3 in my fermentation broth extract. How can I improve my extraction efficiency?

Possible Causes:

  • Inefficient Lysis of Streptomyces cells: The target compound may remain trapped within the microbial cells.

  • Poor Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Recovery: The chosen solvent system or SPE cartridge may not be optimal for Ansatrienin A3's polarity.

  • Matrix Effects: Co-extracted compounds from the complex fermentation broth can suppress the signal of the target analyte, a common issue in natural product analysis.[8][9]

Troubleshooting Workflow:

Sources

Validation & Comparative

Comparative Potency Analysis: Ansatrienin A3 vs. Ansatrienin A

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Ansamycin Family and the Trienomycin Subclass

The ansamycins are a class of macrolactam antibiotics produced by various actinomycetes.[1] They are characterized by an aliphatic "ansa" chain that bridges two non-adjacent positions of an aromatic nucleus.[1] This unique "basket-like" structure is a hallmark of the family and is crucial for their biological activity.[2] Ansamycins exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][3]

Within the broader ansamycin family, the trienomycins, including Ansatrienin A (also known as Mycotrienin I) and its analogue Ansatrienin A3, represent a significant subclass.[4] These compounds, produced by Streptomyces collinus, are benzenic ansamycins characterized by a triene moiety within their ansa chain.[1][5][6] While Ansatrienin A has been the subject of numerous studies elucidating its biological effects, Ansatrienin A3 remains a less characterized, minor component of the ansamycin complex.[5][7] This guide provides a comparative overview of Ansatrienin A and Ansatrienin A3, focusing on their structural differences and known biological potencies, and offers a detailed experimental protocol for researchers seeking to perform direct comparative studies.

Structural Comparison: A Tale of Two Side Chains

The primary difference between Ansatrienin A and Ansatrienin A3 lies in the N-acyl side chain attached to the alaninyl ester moiety. Ansatrienin A possesses a cyclohexanecarbonyl group, while Ansatrienin A3 features a 3-methylbutanoyl (isovaleryl) group. This seemingly minor substitution can have significant implications for the molecule's overall conformation, lipophilicity, and interaction with biological targets.

G cluster_A Ansatrienin A cluster_A3 Ansatrienin A3 A A A3 A3

Figure 1: Chemical Structures of Ansatrienin A and Ansatrienin A3.

Biological Potency: A Review of the Evidence

Ansatrienin A: A Multi-faceted Bioactive Molecule

Ansatrienin A has demonstrated a range of biological activities, including antifungal properties and potent effects on bone metabolism and cancer cells.[8][9][10] It is a known inhibitor of osteoclastic bone resorption and has been shown to potentiate the effects of several chemotherapeutic agents.[8][10]

Biological Target/Activity Assay System Potency (IC50) Reference
Parathyroid hormone-induced calcium releaseFetal rat long bones64 nM[8]
pp60c-srcM kinasein vitro100 nM[8]
TNF-α-induced ICAM-1 expression-570 nM[8]

Table 1: Documented Biological Potencies of Ansatrienin A.

Ansatrienin A3: An Underexplored Analogue

Ansatrienin A3 is described as a minor component of the ansamycin complex produced by Streptomyces collinus.[5][7] Specific data on its biological potency (e.g., IC50 values) against various targets are not extensively documented in the available literature. Its structural similarity to Ansatrienin A suggests it may possess a similar spectrum of activity, but this remains to be experimentally verified. The difference in the N-acyl side chain could influence its potency, potentially altering its binding affinity to target proteins or its cell permeability.

Experimental Protocol: Determination of Comparative Potency via IC50 Assay

To directly compare the potency of Ansatrienin A3 and Ansatrienin A, a standardized in vitro assay is required. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying and comparing the effectiveness of a compound in inhibiting a specific biological or biochemical function.[11][12] The following protocol details a common method for determining the IC50 of a compound against an adherent cancer cell line using an MTT assay.[13][14]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13] The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells.

Workflow for IC50 Determination

G start Start cell_seeding Seed Adherent Cells in 96-Well Plate start->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Treat with Serial Dilutions of Ansatrienin A / A3 incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent to each well incubation_48_72h->mtt_addition incubation_2_4h Incubate for 2-4h (Formation of Formazan) mtt_addition->incubation_2_4h solubilization Add Solubilization Solution (e.g., DMSO) incubation_2_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for IC50 Determination using MTT Assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture an appropriate adherent cancer cell line (e.g., HeLa, A549) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of Ansatrienin A and Ansatrienin A3 (e.g., 10 mM in DMSO).

    • Perform serial dilutions of each compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound.[11]

Conclusion and Future Directions

Ansatrienin A is an ansamycin with well-documented biological activities, particularly in the realms of bone metabolism and oncology.[8][10] In contrast, its analogue, Ansatrienin A3, remains largely uncharacterized in terms of its biological potency. The key structural difference—a cyclohexanecarbonyl group in Ansatrienin A versus a 3-methylbutanoyl group in Ansatrienin A3—provides a compelling basis for a direct comparative study. The provided experimental protocol for IC50 determination offers a robust framework for researchers to elucidate the comparative potency of these two molecules. Such studies are essential to understanding the structure-activity relationships within the trienomycin subclass of ansamycins and could uncover novel therapeutic potential for the lesser-known analogues like Ansatrienin A3.

References

  • Wu, T. S., Duncan, J., Tsao, S. W., Chang, C. J., Keller, P. J., & Floss, H. G. (1986). Biosynthesis of the Ansamycin Antibiotic Ansatrienin (Mycotrienin) by Streptomyces collinus.
  • Meyer, A., Kashin, D., Wittenberg, R., Schöning, K. U., & Kirschning, A. (n.d.). Chemistry and Biology of Ansamycin Antibiotics.
  • ResearchGate. (n.d.). Structures of cytotrienin A (4) and ansatrienin B (5). [Image]. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Ansatrienin A. Retrieved from [Link]

  • Li, Y., et al. (2022). Natural occurrence, bioactivity, and biosynthesis of triene-ansamycins. European Journal of Medicinal Chemistry, 244, 114815.
  • Lazar, G., Zähner, H., Damberg, M., & Zeeck, A. (1983). Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus. The Journal of Antibiotics, 36(2), 187–189.
  • Uddin, N., et al. (2018). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. Journal of Pharmaceutical Analysis, 8(5), 283-292.
  • Boyaci, F., et al. (2018). Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis. Molecular Cell, 71(6), 943-954.e6.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Cordell, G. A., & Funayama, S. (2000). Ansamycin antibiotics: A discovery, classification, biosynthesis and biological activities.
  • National Center for Biotechnology Information. (n.d.). Ansatrienin A. PubChem Compound Database. Retrieved from [Link]

  • Motulsky, H. J. (2018). Fitting models to biological data using linear and nonlinear regression. GraphPad Software.
  • Uddin, N., et al. (2018). Selection of appropriate analytical tools to determine the potency, microbial bioactivity and antibiotic resistances.
  • Kirschning, A. (2008). Design and synthesis of ansamycin antibiotics. Canadian Journal of Chemistry, 86(10), 911-929.
  • Zhu, X., et al. (2025). Undescribed ansatrienin analogs from Streptomyces flaveolus including two N-acetylcysteine conjugates.
  • Nelson Labs. (n.d.). Antibiotic Potency Test Services. Retrieved from [Link]

  • Skrzypczak, N., & Przybylski, P. (2022). Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins.
  • Hossain, M. A., et al. (2020). Application of microbiological assay to determine the potency of intravenous antibiotics. Bangladesh Journal of Microbiology, 37(1), 1-6.
  • Al-Dhaheri, A. M. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(4), 1-8.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ansamycin – Knowledge and References. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

Sources

confirming Ansatrienin A3 structure via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Methodological Guide to the Structural Elucidation of Ansatrienin A3

Executive Summary

For drug development professionals targeting eukaryotic elongation factors or exploring novel polyketide antibiotics, resolving the absolute configuration of complex natural products is a critical bottleneck. Ansatrienin A3 (Chemical Formula: C34H46N2O8) is a minor component of the ansamycin complex[1]. Like many ansamycins, it features an aliphatic ansa chain bridging a cyclic core, resulting in immense macroscopic flexibility and the potential for atropisomerism (rotational stereoisomers)[2].

While routine 2D Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent connectivity data, it often struggles to unambiguously assign the absolute stereochemistry of flexible ansa chains due to ensemble averaging in the solution state. As an application scientist, I continually advocate for Single-Crystal X-ray Diffraction (SCXRD) as the gold standard for structural confirmation.

This guide objectively compares SCXRD against alternative elucidation platforms (NMR and MicroED), evaluates modern crystallization strategies, and provides a self-validating experimental workflow for confirming the structure of macrocycles like Ansatrienin A3.

Technology Comparison: SCXRD vs. NMR vs. MicroED

When establishing a structural validation pipeline for macrocyclic natural products, you must balance sample availability, state dynamics, and stereochemical confidence. X-ray crystallography relies on the elastic scattering of X-rays by electron clouds to generate an atomic-resolution electron density map[3]. Table 1 compares the analytical limits of the three primary methodologies.

Table 1: Performance Comparison for Macrocyclic Structural Elucidation
Feature / MetricSingle-Crystal X-Ray Diffraction (SCXRD)2D NMR (ROESY/NOESY)Microcrystal Electron Diffraction (MicroED)
Primary Output Absolute atomic coordinates & torsion anglesInteratomic distances (ensemble average)Electrostatic potential map (atomic coordinates)
Stereochemical Accuracy Absolute certainty (Anomalous dispersion)Relative (requires computational modeling)High (but highly susceptible to dynamical scattering)
Sample Requirement > 50 µm pure single crystal[4]~1–5 mg dissolved in deuterated solventNanocrystals (100–500 nm thick)
Conformational State Frozen (Single thermodynamic minimum)Solution dynamics (Flexible ansa chains)Frozen (Cryo-conditions)
Major Limitation Bottleneck in growing diffraction-quality crystalsOverlapping spectra in complex macrocyclesPhase problem solutions are mathematically complex

Causality Insight: Why choose SCXRD over NMR for Ansatrienin A3? The ansamycin macrocycle features multiple conjugated double bonds and a 3-methylbutanoyl side chain[1]. In solution, this macrocycle can interconvert between trans- and cis-lactam atropisomeric forms (energy barriers of ~16-37 kcal/mol)[2]. NMR provides an averaged signal of these conformers, muddying NOE cross-peaks. SCXRD freezes the molecule, allowing us to explicitly measure crucial structural markers, such as the s-trans or s-cis torsion angles[5].

DecisionTree Start Ansatrienin A3 Sample (Purified >95%) Cryst Crystal Growth Success? Start->Cryst Xray Single-Crystal X-ray (SCXRD) Absolute Configuration Cryst->Xray Single Crystal >50 µm NMR 2D NMR (ROESY/NOESY) Relative Configuration Cryst->NMR Amorphous/Solution MicroED MicroED High-Res Coordinates Cryst->MicroED Nanocrystals Only

Analytical decision tree for selecting the optimal elucidation path for Ansatrienin A3.

Product Comparison: Crystallization Strategies

The preeminent barrier to SCXRD is generating the crystal itself[6]. Macromolecules and large organic macrocycles often yield weak diffraction patterns due to poor crystal packing and internal solvent cavities[4]. To crystallize Ansatrienin A3, two distinct product workflows are generally evaluated: Sparse-Matrix Screening vs. Macrocyclic Chaperone Co-crystallization .

Table 2: Comparison of Crystallization Products
Crystallization ProductMechanism of ActionBest Use CaseSuccess Probability for Macrocycles
Sparse-Matrix Screens (e.g., Hampton Index)Empirical sampling of diverse salts, PEGs, and pH levels to drive supersaturation.Soluble, highly rigid small molecules and standard proteins.Moderate. Flexible ansa chains often resist forming highly ordered lattices.
Macrocyclic Chaperones (e.g., F[3]A1-[P(O)Ph]3)Host-guest co-crystallization. Rigid cavities trap the flexible guest molecule via non-covalent interactions[6]."Uncrystallizable" flexible organic drugs and polyketides.High. The chaperone enforces a rigid lattice framework, resolving spatial ambiguity.

Application Note: If traditional sparse-matrix vapor diffusion yields only microcrystals or twinned lattices, integrating a chaperone molecule is highly recommended. The chaperone drastically limits the conformational freedom of the Ansatrienin A3 molecule, coercing it into a uniform crystal lattice capable of diffracting X-rays to atomic resolution (< 1.2 Å)[6].

Self-Validating Experimental Protocol: SCXRD Workflow

To establish trustworthiness in your structural data, the experimental protocol must be self-validating. The following step-by-step methodology explains not just the how, but the causality behind the physicochemical manipulations used to solve the structure of Ansatrienin A3.

Phase I: Crystal Optimization and Cryoprotection
  • Solubilization: Dissolve purified Ansatrienin A3 in a minimal volume of a mildly polar solvent (e.g., Methanol or THF) to a concentration of ~10 mg/mL.

  • Co-Crystallization: Mix the analyte at a 1:1 molar ratio with a proven organic chaperone[6]. Why? This enforces predictable intermolecular packing modes, increasing crystal mosaicity.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion against a reservoir of anti-solvent (e.g., water or hexanes depending on the primary solvent).

  • Cryoprotection: Once crystals form, transfer a single crystal using a nylon loop into a solution containing 20% v/v glycerol or PEG 400. Why? Macromolecular crystals must be flash-cooled in liquid nitrogen (77 K) to prevent radiation damage from high-energy X-rays[3]. The cryoprotectant prevents the formation of crystalline ice, which would otherwise generate intense diffraction rings that mask the sample's diffraction spots.

Phase II: Data Collection and Phase Determination
  • Diffraction Setup: Mount the looped crystal on a goniometer within a steady stream of nitrogen gas.

  • Data Collection: Expose the crystal to an X-ray beam (typically Cu-Kα at 1.54 Å for in-house sources or a synchrotron beamline) while rotating the crystal[3]. The detector captures the intensities of the diffraction spots.

  • Solving the Phase Problem: Because detectors only record the amplitude (intensity) of the scattered waves and lose the phase information, use Direct Methods (if anomalous scatterers are present or the molecule is small enough) or Molecular Replacement to calculate the initial electron density map[7].

Phase III: Refinement and Validation
  • Iterative Model Building: Fit the chemical sequence of Ansatrienin A3 into the calculated electron density map.

  • Validation (Self-Correction): The system is self-validating via the

    
     value. A subset of diffraction data (usually 5%) is excluded from refinement. If the structural model is chemically accurate and not over-fitted, both 
    
    
    
    and
    
    
    will drop in tandem (typically targeting
    
    
    for small molecules/complexes).

XrayWorkflow Screen Chaperone Co-Crystallization Diffract X-ray Diffraction (Cryo-cooling) Screen->Diffract Loop Transfer Phase Phase Retrieval (Direct Methods) Diffract->Phase Intensities Density Electron Density Map Phase->Density Fourier Transform Refine Model Refinement (R-work / R-free) Density->Refine Iterative Fit Refine->Density Phase Improvement

Data processing pipeline for translating diffraction intensities into a validated atomic model.

Data Presentation: Validating the Final Structure

A critical component of publishing structural findings is proving that the ligand identification and positioning are robust. The Protein Data Bank (PDB) varies in the quality of small molecules[8], making strict adherence to validation metrics essential. Below is a representative benchmark table utilized by application scientists to validate a resolved macrocyclic structure.

Table 3: Refinement Statistics Benchmarks for Ansatrienin Complexes
Validation MetricAcceptable ThresholdImplication for Ansatrienin A3
Resolution Limit < 1.2 Å (Atomic)Ensures individual carbon-carbon double bonds in the ansa chain are distinct.

/

< 0.20 / < 0.25Confirms the model fits the experimental diffraction data without over-parameterization.
B-factors (Temperature Factors) < 30-40 ŲVerifies that the 3-methylbutanoyl side chain has low thermal disorder and is rigidly locked in the crystal lattice.
Occupancy 1.0 (100%)Ensures the macrocycle is fully present in the identified stereochemical configuration, free from overlapping atropisomers.

Conclusion

While NMR and MicroED have distinct places in the structural biologist's toolkit, confirming the highly flexible, conjugated ansa-chain geometry of Ansatrienin A3 necessitates Single-Crystal X-ray Diffraction. By leveraging advanced co-crystallization chaperones to overcome the entropic barriers of macrocycle packing, researchers can reliably generate high-resolution electron density maps. This methodology transforms abstract molecular connectivity into undeniable, self-validating 3D absolute configurations, significantly de-risking downstream pharmacological development.

References

  • PubChem. Ansatrienin A | C36H48N2O8 | CID 5282069.National Institutes of Health (NIH). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvnXmed60ZUxl1eN3K7yMLvSB9h2sn4gONAUGrjNQIOH75R_ThOa0ahMprWAhAT3rmdY40YwKgBbnw5eXknSnHsfKFvKi49lO9I0FUbr3ftS-PNDNN24w_fAGigqOtrEJwmMdUMlXhbrfHT2E_UKlcxrE=]
  • MedKoo Biosciences. Ansatrienin A3 | CAS#85819-31-4 | ansamycin complex.MedKoo. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9YJHWc7hh-7H1Fm-d760q77fkdFdcZz8fwyTsOtWKpsAvty4tgKZHTpyVTGh3mk6MGm84O4ER-ry93a0FqcngXTYehm0N1jbu0Dvq9g8d0g8CTuxR_L9zOgVKyZKmUyE=]
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Sources

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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